

Technical Guide: Spectroscopic Profile of Methyl 3-amino-4-methylthiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]
- Molecular Formula: C₇H₉NO₂S[2][3]
- Molecular Weight: 171.22 g/mol [1][3]
- Appearance: Solid with a melting point of 85-88 °C.
- SMILES: CC1=CSC(=C1N)C(=O)OC[1]
- InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Method	Gas Chromatography-Mass Spectrometry (GC-MS)	[1]
Molecular Ion (M+)	171 m/z	[1]
Major Fragments (m/z)	139 (Top Peak), 140 (3rd Highest)	[1]
Exact Mass	171.03539970 Da	[1]

Table 2: Infrared (IR) Spectroscopy Data

Method	Instrument	Technique	Source of Spectrum
Attenuated Total Reflectance (ATR)	Bruker Tensor 27 FT-IR	ATR-Neat	Bio-Rad Laboratories, Inc. / TCI Chemicals India Pvt. Ltd.[1]

Note: Specific peak assignments were not available in the searched literature. General expected peaks would include N-H stretching for the amine, C=O stretching for the ester, and C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed ^1H and ^{13}C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were not explicitly found in the public domain search results. The following data is for a structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, and can be used for estimation of chemical shifts.[4]

^1H NMR (400 MHz, CDCl_3) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Proposed)
6.07	s	2H	-NH ₂
5.82	s	1H	Thiophene-H
4.29	q	2H	-OCH ₂ CH ₃
2.28	s	3H	Thiophene-CH ₃
1.35	t	3H	-OCH ₂ CH ₃

¹³C NMR (100 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]

Chemical Shift (δ) ppm	Assignment (Proposed)
166.13	C=O (Ester)
164.17, 136.71, 106.72, 102.85	Thiophene carbons
59.54	-OCH ₂ CH ₃
18.40	Thiophene-CH ₃
14.40	-OCH ₂ CH ₃

Experimental Protocols

3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate[5][6][7]

This protocol describes a common method for the synthesis of the title compound.

- Reactants:
 - 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
 - Hydroxylamine hydrochloride
 - Solvent (e.g., Acetonitrile or N,N-dimethylformamide)

- Ammonia water (for work-up)
- Diethyl ether (for extraction)
- Sodium sulfate (for drying)
- Procedure:
 - Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).
 - Add hydroxylamine hydrochloride (1.0 eq) to the solution.
 - Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for approximately 4-5 hours.[\[6\]](#)[\[7\]](#)
 - Monitor the reaction progress using a suitable technique (e.g., TLC).
 - After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and adding dry ether may precipitate the product or an intermediate.[\[5\]](#)[\[7\]](#)
 - For work-up, the solvent can be evaporated under reduced pressure. The residue is then treated with 25% ammonia water and stirred.[\[6\]](#)
 - The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-amino-4-methylthiophene-2-carboxylate.[\[6\]](#)
 - Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the final product.[\[5\]](#)

3.2 Spectroscopic Characterization

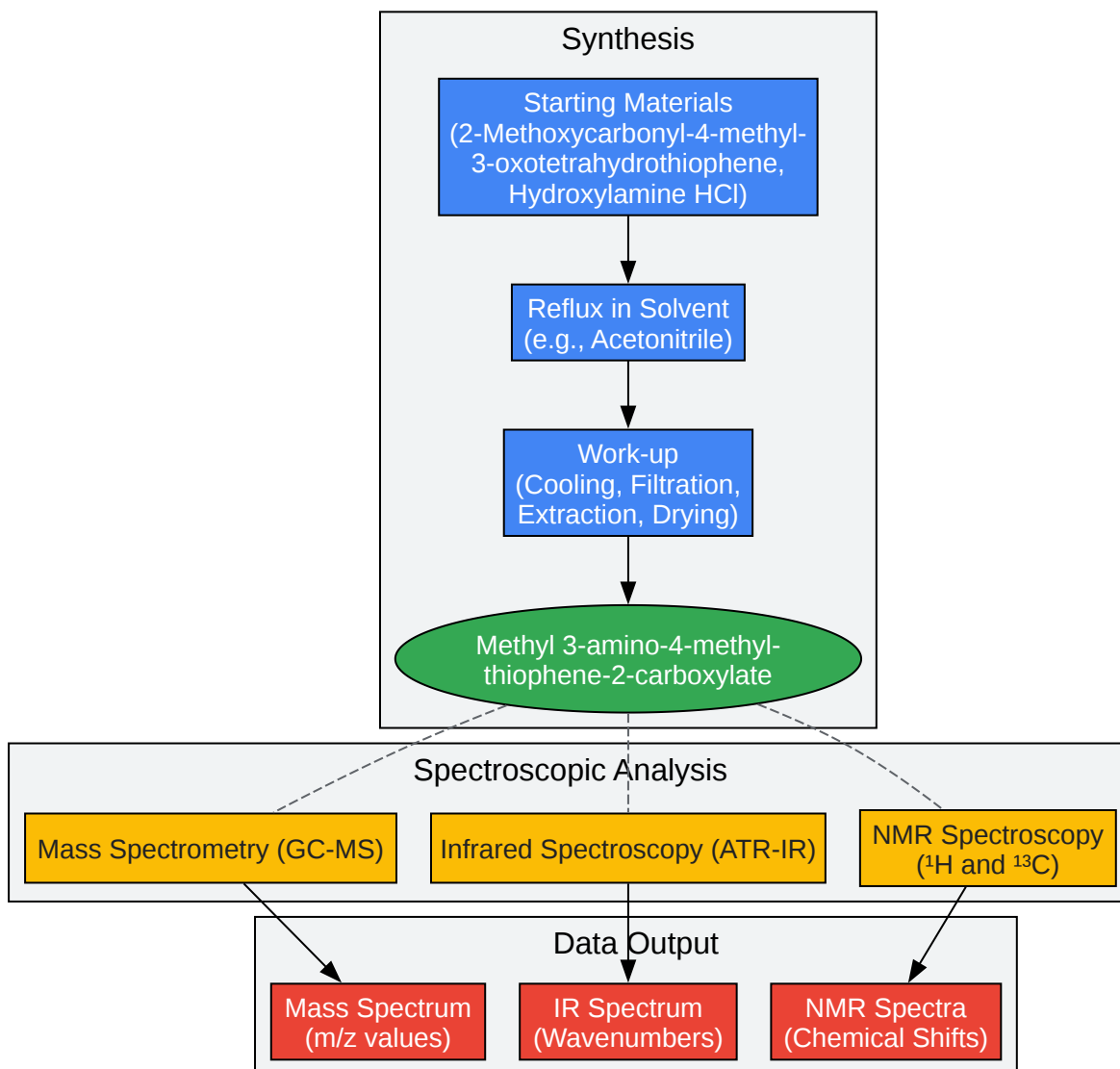
- Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into a mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.

- Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then recorded over the standard range (e.g., 4000-400 cm^{-1}).^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Experimental Workflow: Synthesis and Characterization

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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